4-Pyridin-4-yl-2H-pyrazol-3-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-yl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-7(5-11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKZAJFENNTSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587539 | |
| Record name | 4-(Pyridin-4-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216661-87-9 | |
| Record name | 4-(Pyridin-4-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-PYRIDINYL)-1H-PYRAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 4 Pyridin 4 Yl 2h Pyrazol 3 Ylamine and Its Derivatives
Traditional Synthetic Pathways for the Pyrazolylamine Core
The construction of the pyrazolylamine core has traditionally relied on well-established, multi-step synthetic sequences. These methods, while effective, often involve several transformations to build the desired molecular framework.
Multi-Step Conversions and Reaction Sequences
The classical and most common approach to pyrazole (B372694) synthesis is the Knorr cyclocondensation reaction, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For the synthesis of 4-substituted pyrazol-3-ylamines, a typical sequence might begin with the Vilsmeier-Haack reaction of hydrazones to create 4-formylpyrazoles. These can then be further functionalized. Another established route involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes, although the toxicity of diazo compounds is a notable drawback.
The synthesis of pyrazoles can also be achieved through the reaction of α,β-unsaturated ketones with hydrazine derivatives, which initially form pyrazolines that are subsequently oxidized to pyrazoles. Furthermore, pyranones are versatile starting materials that can be condensed with arylhydrazines to yield 5-substituted pyrazoles. Some traditional methods also utilize the ring-opening of isoxazoles with hydrazine to form the pyrazole ring.
Optimization of Reaction Conditions and Yields
Efforts to improve traditional synthetic methods have focused on optimizing reaction conditions to enhance yields and reduce reaction times. For instance, in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, it was found that increasing the reaction temperature to 60 °C improved the yield, while temperatures above this led to a decrease. The choice of catalyst and solvent also plays a crucial role. In one study, CuCl was identified as a superior catalyst for an oxidative coupling reaction, providing an 86% yield, whereas other copper salts were less effective.
The optimization of a five-component reaction for the synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones identified the optimal reaction temperature and catalyst amount as 96 °C and 0.05 g, respectively. In the synthesis of pyrazolo[4,3-b]pyridines, the reaction conditions for the Japp–Klingemann reaction were modified to improve yields, particularly for less reactive nitrophenyl chlorides, by conducting the initial reaction at 60 °C in DMF. Furthermore, the development of a one-pot protocol for this synthesis streamlined the process by combining azo-coupling, deacylation, and pyrazole ring annulation steps.
The synthesis of pyrazolyl azides from triazenylpyrazoles was optimized by heating the reaction to 50 °C, which allowed for the isolation of the desired products in yields ranging from 51% to quantitative. These examples highlight the importance of systematic optimization of reaction parameters to maximize the efficiency of traditional synthetic routes.
Novel and Green Synthetic Approaches for 4-Pyridin-4-yl-2H-pyrazol-3-ylamine
In recent years, there has been a significant shift towards the development of novel and green synthetic methodologies for pyrazole derivatives, including this compound. These approaches prioritize sustainability by employing advanced catalysts, environmentally friendly solvents, and strategies that enhance atom economy and minimize waste.
Catalyst Development and Application in Synthesis
The development and application of novel catalysts have been instrumental in advancing the synthesis of pyrazoles. Both heterogeneous and homogeneous catalysts have been explored to improve reaction efficiency and selectivity. For instance, nano-ZnO has been used as an eco-friendly and efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles in aqueous media, offering excellent yields and short reaction times. Similarly, a nano-structured diphosphate (B83284) (Na2CaP2O7) has been successfully employed as a reusable catalyst for the synthesis of various pyrazole derivatives in water.
Other notable catalysts include:
Lewis acids: AlCl3 has been used to catalyze the three-component, one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives in aqueous ethanol, achieving high yields in a short time.
Metal-organic frameworks (MOFs): A Yttrium-based MOF has been shown to be an efficient and recyclable catalyst for the synthesis of new pyrazolopyranopyrimidine derivatives.
Magnetic nanoparticles: Graphene oxide-based magnetic catalysts have been developed for the synthesis of pyrazole and pyranopyrazole derivatives, offering the advantage of easy recovery and reuse.
Organocatalysts: Ammonium chloride has been utilized as a green and inexpensive catalyst for the Knorr pyrazole synthesis.
The choice of catalyst can significantly influence the reaction outcome. For example, in a silver-catalyzed reaction, the use of K2CO3 as a base was more effective than NaH, t-BuOK, and t-BuONa. The development of recyclable heterogeneous catalysts, such as cyclodextrin-supported capsaicin (B1668287) nanoparticles, further contributes to the sustainability of pyrazole synthesis.
Sustainable Solvent Systems and Solvent-Free Reactions
The principles of green chemistry encourage the use of safer solvents or, ideally, the elimination of solvents altogether. Water is a highly desirable green solvent due to its non-toxic and abundant nature. Several syntheses of pyrazole derivatives have been successfully carried out in aqueous media, often in the presence of a catalyst. For example, the synthesis of pyrazol-chromeno[2,3-d]pyrimidinones has been achieved in water using a sulfonic acid-functionalized mesoporous silica (B1680970) catalyst.
Solvent-free reactions represent another significant advancement in green pyrazole synthesis. These reactions are often facilitated by microwave irradiation or grinding techniques. For instance, a series of pyrazole derivatives have been synthesized in good yields under solvent-free conditions at room temperature using tetrabutylammonium (B224687) bromide as a catalyst. Microwave-assisted synthesis, often in combination with an eco-friendly solvent like a water-ethanol mixture, has been shown to accelerate the synthesis of pyrano[2,3-c]pyrazole derivatives.
The use of alternative solvents like ionic liquids and deep eutectic solvents is also gaining traction, providing excellent media for the synthesis of various pyrazole derivatives. These green approaches not only reduce the environmental impact but also often lead to simpler work-up procedures and improved reaction efficiency.
Atom Economy and Waste Minimization in Production
Atom economy, a concept developed by Barry Trost, is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs) are particularly well-suited for improving atom economy as they allow for the synthesis of complex molecules in a single step from readily available starting materials, thereby reducing the number of synthetic steps and minimizing waste.
The synthesis of pyrazoles has greatly benefited from the MCR strategy. For example, a one-pot, three-component procedure for the preparation of 3,5-disubstituted 1H-pyrazoles has been developed, which tolerates various functional groups and affords the desired products in good yields. Similarly, the synthesis of pyrano[2,3-c]pyrazoles is often achieved through four-component reactions.
In addition to MCRs, other strategies to improve atom economy and minimize waste include:
Catalytic reactions: Using catalysts in small amounts, rather than stoichiometric reagents, reduces waste.
Flow chemistry: Automated multistep synthesis in continuous flow has been developed for the rapid synthesis of 2-pyrazolines, offering a more efficient and less wasteful process compared to batch synthesis.
By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be achieved in a more sustainable and efficient manner, reducing the environmental footprint of their production.
Regioselectivity and Stereochemical Control in Derivatization of this compound
The derivatization of this compound presents a unique set of challenges and opportunities in synthetic chemistry, primarily centered on achieving regioselectivity and, when required, stereochemical control. The molecule contains two distinct heterocyclic rings, the pyrazole and the pyridine (B92270), each with its own reactivity profile. Furthermore, the pyrazole ring is asymmetric, and the introduction of substituents can lead to the formation of regioisomers and stereoisomers.
Strategies for Selective Functionalization of Pyrazole and Pyridine Rings
The selective functionalization of either the pyrazole or the pyridine ring in this compound is crucial for developing a diverse range of derivatives. The inherent electronic properties of each ring dictate the preferred sites of electrophilic and nucleophilic attack.
Functionalization of the Pyrazole Ring:
The pyrazole ring in this compound is an electron-rich system, making it susceptible to electrophilic substitution. The primary amino group at the C3 position and the pyridinyl group at the C4 position influence the regioselectivity of these reactions. The N-H proton of the pyrazole ring is acidic and can be readily deprotonated to generate a pyrazolate anion, which can then undergo N-alkylation or N-arylation. The regioselectivity of N-functionalization (N1 vs. N2) is a critical consideration and can often be controlled by the choice of reagents and reaction conditions.
In the synthesis of substituted aminopyrazoles, the regioselectivity can be directed by kinetic or thermodynamic control. For instance, in the condensation of hydrazines with β-alkoxyacrylonitriles, the use of sodium ethoxide under kinetically controlled conditions can favor the formation of 3-aminopyrazoles. wordpress.com Conversely, neutral, thermodynamic conditions tend to favor the formation of 5-aminopyrazoles. wordpress.com The steric bulk of substituents on the hydrazine can also influence the regiochemical outcome. wordpress.com
Transition-metal-catalyzed cross-coupling reactions are also powerful tools for the C-H functionalization of the pyrazole core. However, direct C-H functionalization of aminopyrazoles can be challenging due to the coordinating ability of the amino group.
| Functionalization Site | Reagent/Condition | Expected Product | Reference |
| N1/N2-Alkylation | Alkyl halide, Base | N-alkylated pyrazole | General Knowledge |
| N1/N2-Arylation | Aryl halide, Catalyst | N-arylated pyrazole | nih.gov |
| C5-Halogenation | NBS, NCS | 5-Halo-4-pyridin-4-yl-2H-pyrazol-3-ylamine | General Knowledge |
Functionalization of the Pyridine Ring:
The pyridine ring is an electron-deficient heterocycle, which makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, especially at the C2 and C4 positions. The presence of the pyrazolyl substituent at the C4 position further deactivates the ring towards electrophilic attack.
A common strategy for the functionalization of pyridines is the Minisci reaction, which involves the addition of a radical to the protonated pyridine ring. This reaction typically favors functionalization at the C2 and C4 positions. For 4-substituted pyridines, the reaction often occurs at the C2 position.
Another approach involves the use of a temporary blocking group to direct functionalization to a specific position. For example, a maleate-derived blocking group has been used to achieve highly regioselective C4-alkylation of pyridines. nih.govchemrxiv.org While the C4 position is already occupied in the target molecule, similar strategies could be envisioned to direct functionalization to the C2 or C3 positions by temporarily blocking other sites.
| Functionalization Site | Reagent/Condition | Expected Product | Reference |
| C2-Amination (Chichibabin) | Sodium amide | 2-Amino-4-pyridin-4-yl-2H-pyrazol-3-ylamine | postapplescientific.com |
| C2-Alkylation (Minisci) | Alkyl radical source | 2-Alkyl-4-pyridin-4-yl-2H-pyrazol-3-ylamine | nih.gov |
| C3-Functionalization | Directed metalation | 3-Functionalized pyridine derivative | researchgate.net |
Chiral Synthesis and Enantioselective Approaches
The development of chiral derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry. This can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysis.
One approach involves the use of a chiral auxiliary, such as a sulfinamide, to direct the stereoselective addition of a nucleophile to a prochiral center. For instance, the reaction of pyridine-2-carboxaldehyde with a chiral t-butylsulfinamide, followed by the addition of a Grignard reagent, can produce chiral 1-(pyridin-2-yl)ethan-1-amines with high diastereoselectivity. youtube.com A similar strategy could be adapted to introduce a chiral center on a substituent attached to either the pyrazole or pyridine ring of the target molecule.
Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral phosphoric acids and squaramides have been used to catalyze the enantioselective functionalization of 5-aminopyrazoles. researchgate.net For example, the aza-Friedel–Crafts reaction of 5-aminopyrazole derivatives with cyclic ketimines can be catalyzed by a chiral phosphoric acid to afford pyrazole-based C2-quaternary indolin-3-ones with high enantioselectivity. researchgate.net
| Approach | Key Feature | Potential Application | Reference |
| Chiral Auxiliary | Use of removable chiral group (e.g., sulfinamide) | Introduction of stereocenter on a side chain | youtube.com |
| Organocatalysis | Enantioselective functionalization of the pyrazole ring | Synthesis of chiral pyrazole derivatives | researchgate.net |
| Chiral Pool Synthesis | Use of enantiomerically pure starting materials | Incorporation of pre-existing chirality | General Knowledge |
Scale-Up Considerations and Process Chemistry for this compound
The industrial synthesis of the pyridine and pyrazole cores often relies on well-established, cost-effective methods. For pyridine and its derivatives, the Chichibabin synthesis and the Bönnemann cyclization are common industrial methods. postapplescientific.com The Chichibabin synthesis involves the reaction of aldehydes and ammonia, while the Bönnemann cyclization utilizes acetylene (B1199291) and a nitrile. postapplescientific.comyoutube.com
For the pyrazole ring, a common laboratory synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. chim.it On a large scale, the handling of hydrazine and its derivatives requires special precautions due to their toxicity and potential instability. The use of flow chemistry can be a valuable strategy to mitigate the risks associated with hazardous intermediates, such as diazonium salts that might be used in some pyrazole syntheses. mdpi.comnih.gov Continuous flow processes can also offer better control over reaction parameters, leading to improved yields and purity. nih.gov
Key Considerations for Scale-Up:
Starting Material Sourcing: The cost and reliable supply of the pyridine and pyrazole precursors are critical for an economically viable process.
Reaction Safety: Potentially hazardous reagents like hydrazine and unstable intermediates must be handled with appropriate safety measures, potentially utilizing flow chemistry. mdpi.com
Process Optimization: Reaction conditions, including solvent selection, temperature, and reaction time, need to be optimized to maximize yield and minimize by-product formation.
Purification: Efficient and scalable purification methods, such as crystallization, are necessary to obtain the final product with the required purity.
Waste Management: The environmental impact of the process must be considered, with a focus on minimizing waste and using greener solvents and reagents where possible.
| Process Aspect | Consideration | Potential Solution | Reference |
| Pyridine Synthesis | Cost-effective and scalable method | Chichibabin or Bönnemann cyclization | postapplescientific.comyoutube.com |
| Pyrazole Synthesis | Safe handling of hydrazine/diazonium intermediates | Use of flow chemistry | mdpi.comnih.gov |
| Overall Process | Efficiency and robustness | Convergent synthesis, process optimization | General Knowledge |
| Purification | Scalable and efficient | Crystallization | google.com |
Following a comprehensive search for scientific literature and data, it is not possible to generate the requested article on "this compound." The search did not yield specific, detailed research findings or the necessary experimental data (such as NMR, Mass Spectrometry, FT-IR, Raman, UV-Vis, or single-crystal X-ray diffraction) required to accurately construct the article according to the provided outline.
The available information primarily pertains to isomers, such as 4-Pyridin-3-yl-2H-pyrazol-3-ylamine sinfoochem.comechemi.com, or more complex derivatives containing the core structure but with additional substituents that significantly alter their chemical and physical properties nih.gov. Using data from these related but distinct molecules would be scientifically inaccurate and would not meet the requirements for a thorough and precise analysis of this compound.
Therefore, due to the absence of specific published data for the target compound, an article with the requested level of detail, including data tables and in-depth structural analysis, cannot be created.
Advanced Structural Elucidation and Conformational Analysis of 4 Pyridin 4 Yl 2h Pyrazol 3 Ylamine
X-ray Crystallography and Solid-State Structural Investigations
Polymorphism and Crystal Engineering of Pyrazolylamine Forms
A critical aspect of understanding a solid-state compound is the study of its polymorphism—the ability to exist in multiple crystal forms. Each polymorph can exhibit different physical properties, including solubility and stability. Crystal engineering, in turn, seeks to design and control the formation of these crystalline structures.
A definitive study of the polymorphism of 4-Pyridin-4-yl-2H-pyrazol-3-ylamine would necessitate extensive experimental screening for different crystalline forms under various conditions (e.g., different solvents, temperatures, and crystallization techniques). Subsequent analysis using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) would be essential to identify and characterize any discovered polymorphs. At present, there are no published reports detailing such investigations for this specific compound.
Intermolecular Interactions and Crystal Packing Motifs
To analyze these features for this compound, single-crystal X-ray diffraction data is indispensable. This technique would provide precise atomic coordinates, from which hydrogen bond geometries (donor-acceptor distances and angles) and the relative orientations of the pyridine (B92270) and pyrazole (B372694) rings could be determined. Without a published crystal structure, a detailed and accurate description of its intermolecular interactions and packing motifs is not possible. For illustrative purposes, related pyrazole-pyridine structures often exhibit hydrogen bonding between the amine or pyrazole N-H groups and the nitrogen atom of the pyridine ring, leading to the formation of dimers or extended chains. However, without specific data for the target compound, this remains speculative.
Conformational Analysis and Dynamic Behavior in Solution and Solid State
Spectroscopic Probing of Solution Conformations
In solution, molecules are often conformationally flexible. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe the average conformation and the local electronic environment of atoms. Techniques like the Nuclear Overhauser Effect (NOE) can provide information about the through-space proximity of protons, helping to elucidate the preferred orientation of the pyridine and pyrazole rings relative to each other. Infrared (IR) spectroscopy can also offer insights into hydrogen bonding in different solvent environments. A search of the literature did not yield any detailed NMR or other spectroscopic studies aimed at the conformational analysis of this compound in solution.
Molecular Dynamics Simulations for Conformational Landscapes
Computational methods, such as molecular dynamics (MD) simulations, are frequently used to explore the conformational landscape of a molecule. These simulations model the movement of atoms over time, providing a detailed picture of the accessible conformations and their relative energies. An MD study of this compound would allow for the visualization of the rotational freedom around the bond connecting the pyrazole and pyridine rings and the potential energy surface associated with this motion. Such a study has not been reported in the available literature.
Dynamic NMR Studies for Rotational Barriers
When the rotation around a bond is hindered, it can sometimes be slow enough to be studied by dynamic NMR (DNMR) spectroscopy. By acquiring NMR spectra at different temperatures, it is possible to observe the broadening and coalescence of signals as the rate of rotation changes. From this data, the energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated. This would be particularly relevant for the bond connecting the two aromatic rings in this compound. However, no DNMR studies for this compound are currently published.
Computational and Theoretical Chemistry Studies on 4 Pyridin 4 Yl 2h Pyrazol 3 Ylamine
Electronic Structure and Reactivity Predictions
The electronic characteristics of a molecule are fundamental to its chemical behavior. Computational methods provide a window into these properties, predicting how 4-Pyridin-4-yl-2H-pyrazol-3-ylamine is likely to interact with other chemical species.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations have been instrumental in determining the optimized geometry and ground state properties of various heterocyclic compounds. beilstein-journals.orgnih.govniscair.res.in For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or higher), would be employed to determine key structural and electronic parameters. niscair.res.in
Table 1: Predicted Ground State Properties of this compound (Illustrative Data)
| Property | Predicted Value |
| Total Energy | (Value in Hartrees) |
| Dipole Moment | (Value in Debye) |
| Most Positive Atomic Charge | (Atom and Value) |
| Most Negative Atomic Charge | (Atom and Value) |
Note: The values in this table are illustrative and would be determined through specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis and Reaction Sites
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. niscair.res.in
For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks. The HOMO is expected to be localized on the electron-rich portions of the molecule, such as the aminopyrazole ring, while the LUMO would be distributed over the electron-deficient pyridine (B92270) ring. This distribution highlights the potential sites for chemical reactions.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative Data)
| Property | Predicted Value (eV) |
| HOMO Energy | (Value) |
| LUMO Energy | (Value) |
| HOMO-LUMO Energy Gap | (Value) |
Note: The values in this table are illustrative and would be determined through specific FMO analysis.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. youtube.com The EPS map uses a color scale to denote different electrostatic potential values, with red typically representing electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions.
In the case of this compound, the EPS map would likely show a negative potential around the nitrogen atoms of the pyridine and pyrazole (B372694) rings, as well as the amino group, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group and the C-H bonds would exhibit a positive potential, making them potential hydrogen bond donors.
Molecular Modeling and Docking Studies
Given that pyrazole and pyridine moieties are common in biologically active compounds, it is pertinent to explore the potential of this compound as a ligand for biological targets. researchgate.netacs.org Molecular modeling and docking studies are powerful computational techniques for this purpose.
Ligand-Protein Interaction Profiling and Binding Affinity Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique allows for the study of ligand-protein interactions at the molecular level and can be used to estimate the binding affinity of the ligand for the protein. d-nb.infonih.govnih.gov
For this compound, docking studies could be performed against various protein targets known to be modulated by similar heterocyclic scaffolds, such as kinases or other enzymes. acs.orgnih.govnih.gov The results would reveal the specific amino acid residues in the protein's active site that interact with the ligand, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), and a predicted binding energy or docking score. d-nb.infonih.gov This information is invaluable for understanding the molecular basis of the ligand's potential biological activity and for guiding the design of more potent analogs.
Pharmacophore Modeling Based on the Pyrazolylamine Scaffold
A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to have a specific biological activity. nih.govyoutube.com Pharmacophore modeling involves identifying these key features from a set of known active compounds and can be used to screen large compound libraries for new potential drug candidates. researchgate.net
The pyrazolylamine scaffold is a known pharmacophore in various drug discovery programs. researchgate.net For this compound, a pharmacophore model could be developed based on its structural features and predicted interaction patterns from docking studies. This model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Such a model would serve as a valuable tool for virtual screening and the rational design of new derivatives with improved biological activity. nih.gov
Reaction Mechanism Elucidation through Computational Methods
While specific computational studies detailing the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, the fundamental reactions for forming the pyrazole core are well-studied using theoretical methods. nih.govnih.gov These studies on related pyrazole compounds provide a strong basis for understanding the potential reaction pathways and energetic landscapes involved. Computational techniques, particularly Density Functional Theory (DFT), are instrumental in mapping out these mechanisms. researchgate.net
Understanding a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate—and calculating the associated energy barrier (activation energy). This barrier determines the reaction rate. Computational methods can accurately model these transient structures and their energies. ims.ac.jp
For pyrazole systems, computational studies have been used to investigate processes like isomerization. For example, DFT modeling of the isomerization of N-substituted pyrazoles has shown that this transformation involves a high activation Gibbs energy, in some cases ranging from 55 to 68 kcal/mol. nih.gov These calculations demonstrate how different substituents on the pyrazole ring can significantly influence the energy barrier. nih.gov For instance, pyrazoles with aryl substituents at the N1 position tend to have lower activation energies for isomerization compared to those with alkyl substituents. nih.gov Studies on proton transfer within the pyrazole ring have also calculated high activation energies for intramolecular migration, confirming the stability of specific tautomeric forms. nih.gov
Table 1: Calculated Activation Gibbs Energies for Isomerization of Various N-Substituted Pyrazoles nih.gov This table presents data for general N-substituted pyrazoles to illustrate the application of computational methods in determining energy barriers, as specific data for this compound is not available.
| Compound | Activation Gibbs Energy (kcal/mol) |
| 3-(1-phenyl-1H-pyrazol-2-yl)phenol | 55.4 |
| 1,5-diphenylpyrazole | ~56 |
| 1-(2-fluoroethyl)-3-methyl-1H-pyrazole | 68.3 |
These theoretical calculations are crucial for predicting reaction feasibility and optimizing conditions to favor desired products. nih.gov
Computational chemistry is highly effective in predicting the most likely pathways a reaction will follow and the resulting regioselectivity. The most common route to synthesizing the pyrazole ring is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.gov
DFT calculations of electron density on the pyrazole ring nitrogens can predict which atom is more likely to participate in a substitution reaction. nih.govmdpi.com While it was traditionally thought that the more basic "pyridine-like" nitrogen would be more nucleophilic, DFT calculations have shown that the major negative charge can be concentrated on the "pyrrole-like" nitrogen, explaining the observed regioselectivity under certain conditions. nih.gov
In reactions involving nonsymmetrical starting materials, computational models can predict which sites are more reactive. For instance, in the condensation of trifluoromethylhydrazine with nonsymmetrical diketones to form pyrazoles, it has been observed that the terminal nitrogen of the hydrazine attacks the more electron-deficient carbonyl group, a selectivity that can be rationalized through computational analysis of the reactants' electronic structures. acs.org Such predictive power allows chemists to select appropriate starting materials and conditions to synthesize a specific, desired isomer. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties. ias.ac.in For derivatives of this compound, which are often investigated as kinase inhibitors, QSAR is a cornerstone of modern drug design. nih.govtcsedsystem.edu These models provide a framework for predicting the activity of novel, unsynthesized compounds, thereby guiding structural modifications to enhance potency and selectivity. mdpi.com
Numerous QSAR studies have been successfully applied to various classes of pyrazole derivatives. documentsdelivered.comglobethesis.com A comprehensive QSAR analysis of aminopyrazole derivatives targeting fibroblast growth factor receptor (FGFR) kinase involved collecting a dataset of potent molecules and calculating thousands of molecular descriptors. civilica.com By using a genetic algorithm for feature selection, a predictive model was built. civilica.com In that study, a multiple linear regression (GA-MLR) model showed excellent predictive performance, outperforming more complex nonlinear models like neural networks and support vector machines. civilica.com This indicated that for that specific set of aminopyrazole derivatives, a linear relationship existed between the selected molecular descriptors and the biological activity. civilica.com
Table 2: Performance of Different Modeling Methods in a QSAR Study of Aminopyrazole Derivatives civilica.com This table showcases a comparative analysis of various QSAR modeling techniques applied to a set of aminopyrazole derivatives.
| Modeling Method | Test Set R² (Predictive Accuracy) |
| Genetic Algorithm - Multiple Linear Regression (GA-MLR) | 0.9873 |
| Feed-Forward Neural Networks (FFNN) | ~0.984 |
| Particle Swarm Optimization - Support Vector Machines (PSO-SVM) | ~0.984 |
| Decision Trees (DT) | < 0.53 |
| Random Forest (RF) | < 0.53 |
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are also widely used. These techniques generate 3D contour maps that visualize how steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the molecule impact its activity. mdpi.comrsc.org For example, a 3D-QSAR study on fused pyrazoles as p38α MAPK inhibitors yielded robust CoMFA and CoMSIA models that provided a useful guide for designing new, more potent inhibitors. mdpi.com Similarly, 3D-QSAR models for aminopyrazole analogs as Hsp90 inhibitors showed good stability and predictability. rsc.org
Table 3: Statistical Validation of 3D-QSAR Models for Pyrazole Derivatives mdpi.comrsc.org This table summarizes the statistical quality of CoMFA and CoMSIA models from two separate studies on pyrazole derivatives, demonstrating their reliability.
| Study Subject / Model | q² (Cross-validated R²) | R² (Non-validated R²) |
| Fused Pyrazoles (p38α MAPK) / CoMFA | 0.725 | 0.961 |
| Fused Pyrazoles (p38α MAPK) / CoMSIA | 0.609 | 0.905 |
| Aminopyrazole Analogs (Hsp90) / CoMFA | 0.708 | 0.962 |
| Aminopyrazole Analogs (Hsp90) / CoMSIA | 0.656 | 0.922 |
These QSAR and QSPR models are powerful computational tools that accelerate the drug discovery process by identifying the key structural features required for optimal biological activity and properties in derivatives of this compound. civilica.commdpi.com
Reactivity and Mechanistic Investigations of 4 Pyridin 4 Yl 2h Pyrazol 3 Ylamine
Electrophilic and Nucleophilic Substitution Reactions
The dual-ring system of 4-pyridin-4-yl-2H-pyrazol-3-ylamine presents a complex landscape for substitution reactions. The outcome and site-selectivity are governed by the electronic properties of each ring. The pyrazole (B372694) ring, activated by the amino group (a powerful electron-donating group), is significantly more susceptible to electrophilic attack than the pyridine (B92270) ring. Conversely, the pyridine ring is inherently electron-deficient, making it a target for nucleophilic attack, especially if a suitable leaving group is present.
Research on related heterocyclic systems demonstrates a clear regioselectivity in electrophilic substitution. The C4 position of the pyrazole ring is the most nucleophilic carbon and the primary site for electrophilic attack. arkat-usa.orgnih.gov This is due to the strong activating and ortho-, para-directing effect of the C3-amino group and the electronic nature of the pyrazole ring itself.
A classic example of this selectivity is the Vilsmeier-Haack reaction, which is used for the formylation of activated aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org When pyrazole derivatives are subjected to Vilsmeier-Haack conditions (typically phosphorus oxychloride and dimethylformamide), formylation occurs exclusively at the C4 position. arkat-usa.orgresearchgate.net This provides a reliable method for introducing a carbaldehyde group, which can serve as a synthetic handle for further transformations.
| Entry | Substrate | Reagent | Conditions | Product | Yield | Ref. |
| 1 | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃, DMF | Reflux, 2h | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 93% | arkat-usa.org |
| 2 | 5-Chloro-1,3-diphenyl-1H-pyrazole | POCl₃, DMF | Reflux, 2h | 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 96% | arkat-usa.org |
| 3 | 5-Chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole | POCl₃, DMF | Reflux, 2h | 5-Chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 98% | arkat-usa.org |
| 4 | Acetophenone Phenylhydrazone | POCl₃, DMF | N/A | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | N/A | researchgate.net |
Table 1: Examples of Vilsmeier-Haack formylation at the C4 position of pyrazole derivatives.
In contrast, the pyridine ring is strongly deactivated towards electrophilic substitution due to the electron-withdrawing effect of the ring nitrogen. Direct halogenation or nitration of the pyridine ring requires harsh conditions and typically results in substitution at the C3 and C5 positions (meta to the nitrogen). Therefore, in this compound, electrophilic attack will overwhelmingly favor the C4-position of the pyrazole ring over any position on the pyridine ring.
Nucleophilic aromatic substitution (SNAr) on either ring requires the presence of a good leaving group (like a halide) and is generally favored on the electron-deficient pyridine ring.
The reactivity of the this compound scaffold is highly sensitive to the presence of additional substituents on either ring.
On the Pyrazole Ring : Electron-withdrawing groups (EWGs) on the pyrazole ring decrease its nucleophilicity, slowing the rate of electrophilic substitution. For instance, in the Vilsmeier-Haack reaction, pyrazoles bearing strong EWGs on the phenyl ring at C3 show significantly reduced reactivity. arkat-usa.org Conversely, electron-donating groups (EDGs) would be expected to enhance the rate of electrophilic attack.
On the Pyridine Ring : The pyridine ring itself acts as an electron-withdrawing group, which slightly deactivates the attached pyrazole ring towards electrophiles compared to a simple 4-phenyl-2H-pyrazol-3-ylamine. Substituents on the pyridine ring would further modulate this effect. An EDG on the pyridine ring (e.g., at the 2- or 6-position) would increase electron density throughout the system, potentially increasing the rate of electrophilic substitution on the pyrazole ring. Conversely, an EWG on the pyridine ring would further deactivate the molecule.
On the Hydrazine (B178648) Partner (in synthesis) : During the synthesis of aminopyrazoles, the nature of the hydrazine substituent affects regioselectivity. Alkylhydrazines, being more nucleophilic at the substituted nitrogen, can lead to 3-aminopyrazoles under kinetic control, while arylhydrazines favor the formation of 5-aminopyrazoles. wordpress.com
Cycloaddition and Condensation Reactions Involving the Pyrazolylamine Moiety
The 3-amino group of the pyrazole is a key functional handle for building larger, fused heterocyclic systems, primarily through condensation reactions. The exocyclic amino group, coupled with the adjacent ring nitrogen (N2), creates a bidentate nucleophile ideal for reaction with 1,3-dielectrophiles.
A prominent reaction is the construction of the pyrazolo[3,4-b]pyridine core. This is typically achieved by reacting a 3-aminopyrazole (B16455) with a β-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone, in an acid-catalyzed condensation-cyclization sequence. chim.it
Another important transformation is the reaction with 1,3,5-triazines. While formally a substitution, the reaction of 5-aminopyrazoles with electron-deficient triazines proceeds via an inverse-electron-demand Diels-Alder (IEDA) mechanism. acs.orgresearchgate.net In this type of cycloaddition, the electron-rich aminopyrazole acts as the dienophile, reacting with the electron-poor heterocycle which serves as the azadiene. This is followed by the elimination of a small molecule (like an amine or HCN) to yield the fused pyrazolopyrimidine product. acs.orgresearchgate.net
| Dienophile | Azadiene | Conditions | Product Type | Ref. |
| 5-Amino-3-methyl-1-phenylpyrazole | 2,4,6-Tris(ethoxycarbonyl)-1,3,5-triazine | Dioxane, Reflux | Pyrazolo[1,5-a]pyrimidine | acs.org |
| 5-Amino-3-phenylpyrazole | 2,4,6-Tris(ethoxycarbonyl)-1,3,5-triazine | Dioxane, Reflux | Pyrazolo[1,5-a]pyrimidine | acs.org |
| 5-Aminopyrazole-4-carbonitrile | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | N/A | Dihydropyridine | consensus.app |
Table 2: Examples of Cycloaddition and Condensation Reactions with Aminopyrazoles.
Transition Metal-Catalyzed Reactions of this compound
Transition metal catalysis provides powerful tools for the functionalization of the this compound scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds that are difficult to achieve through classical methods.
To participate in cross-coupling reactions, the substrate must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. As established, electrophilic halogenation (e.g., with NBS or I₂) would selectively occur at the C4 position of the pyrazole ring, yielding 4-bromo- or 4-iodo-3-aminopyrazolyl-pyridine derivatives. This halo-heterocycle is a versatile precursor for various palladium-catalyzed cross-coupling reactions. rsc.org
Suzuki-Miyaura Coupling : This reaction couples the halo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. It is highly versatile for creating biaryl structures.
Heck-Mizoroki Reaction : This involves the coupling of the halo-pyrazole with an alkene to introduce a vinyl substituent.
Sonogashira Coupling : This reaction forms a C-C bond between the halo-pyrazole and a terminal alkyne, yielding an alkynyl-substituted pyrazole.
These three reactions allow for the modular installation of aryl, vinyl, and alkynyl groups onto the pyrazole core, starting from a common halogenated intermediate. rsc.orgresearchgate.net
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product Type | Ref. |
| Suzuki | 4-Iodoanisole | Phenylboronic acid | SBA-16-Pd Complex, K₂CO₃ | Biaryl | rsc.orgresearchgate.net |
| Heck | 4-Iodoanisole | Styrene | SBA-16-Pd Complex, Et₃N | Substituted Alkene | rsc.orgresearchgate.net |
| Sonogashira | 4-Iodoanisole | Phenylacetylene | SBA-16-Pd Complex, Et₃N, CuI | Arylalkyne | rsc.orgwikipedia.org |
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on a Model Aryl Halide.
Direct C-H activation offers an alternative, more atom-economical route to functionalization that avoids the pre-installation of a leaving group. For the this compound scaffold, several C-H bonds are potential targets.
Pyrazole C5-H Bond : This position is often targeted for C-H activation, typically using rhodium or palladium catalysts. The reaction can be directed by a chelating group on the N1 position of the pyrazole. For instance, Rh(III)-catalyzed C-H activation/cyclization cascades have been developed for phenyl-1H-pyrazol-5-amines, demonstrating the feasibility of functionalizing the C-H bond ortho to the N-phenyl group. rsc.org
Pyridine C-H Bonds : The C-H bonds ortho to the pyridine nitrogen (C3 and C5 positions) are also viable sites for directed C-H functionalization, although the strong coordinating ability of the pyridine nitrogen can sometimes complicate catalysis.
The choice of metal catalyst, ligand, and directing group strategy would ultimately determine the regiochemical outcome of any C-H activation attempt on this molecule.
Asymmetric Catalysis with Chiral Derivatives
The field of asymmetric catalysis often utilizes chiral ligands to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer over another. While specific studies on the use of chiral derivatives of this compound in asymmetric catalysis are not extensively documented, the inherent structural features of this molecule suggest significant potential. The presence of multiple nitrogen atoms in both the pyrazole and pyridine rings makes it an excellent candidate for modification into a chiral ligand capable of coordinating with metal centers.
The development of chiral ligands from this compound could proceed through several synthetic routes. One approach involves the introduction of a chiral center on the pyrazole ring, for instance, by alkylation or acylation of the exocyclic amino group with a chiral auxiliary. Another strategy could involve the derivatization of the pyridine ring with a chiral substituent. These modifications would result in a bidentate or potentially tridentate ligand, capable of forming stable chiral metal complexes.
The catalytic activity of such chiral derivatives would likely be explored in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions would be highly dependent on the nature of the chiral auxiliary, the metal center, and the reaction conditions.
A hypothetical example of a chiral ligand derived from this compound is presented in the table below, along with a potential application in asymmetric catalysis.
| Chiral Ligand Derivative | Potential Asymmetric Reaction | Expected Outcome |
| (S)-N-(1-phenylethyl)-4-(pyridin-4-yl)-2H-pyrazol-3-amine | Asymmetric transfer hydrogenation of acetophenone | High enantiomeric excess of (S)-1-phenylethanol |
Photochemical and Electrochemical Reactivity Studies
The photochemical and electrochemical properties of this compound are of interest due to the presence of two aromatic heterocyclic rings, which can undergo various electronic transitions and redox processes.
Photochemical Reactivity: The pyridine and pyrazole moieties are known to exhibit photochemical reactivity. Upon absorption of ultraviolet light, these systems can be promoted to an excited state, leading to a range of potential photochemical reactions. For instance, pyridinyl-pyrazoles have been investigated for their photoisomerization and photocyclization capabilities. The specific photochemical behavior of this compound would be influenced by the solvent, the presence of photosensitizers or quenchers, and the wavelength of irradiation.
Electrochemical Reactivity: The electrochemical behavior of this compound is expected to be characterized by both oxidation and reduction processes centered on the pyridine and pyrazole rings, as well as the amino group. Cyclic voltammetry would be a suitable technique to probe these redox events. The pyridine ring can undergo reduction, while the pyrazole and amino functionalities are more susceptible to oxidation. The exact potentials for these processes would be dependent on the pH of the medium and the nature of the supporting electrolyte.
Comparative electrochemical data for related pyridine and pyrazole compounds are provided in the table below to offer an insight into the expected redox behavior of this compound.
| Compound | Redox Process | Potential (V vs. SCE) |
| Pyridine | Reduction | -2.2 |
| Pyrazole | Oxidation | +1.8 |
| Aniline | Oxidation | +0.9 |
Acid-Base Properties and Protonation Equilibria of this compound
The acid-base properties of this compound are complex due to the presence of multiple basic nitrogen atoms and an acidic N-H proton on the pyrazole ring. The protonation equilibria of this molecule are crucial for understanding its behavior in biological systems and for its application in coordination chemistry.
The pyridine nitrogen is expected to be the most basic site, readily undergoing protonation to form a pyridinium (B92312) cation. The pKa of the conjugate acid of pyridine is approximately 5.2. The pyrazole ring contains two nitrogen atoms; the one not bonded to a hydrogen (N2) is weakly basic, while the N-H proton is weakly acidic, with a pKa typically in the range of 14-15. The exocyclic amino group is also basic, with a pKa similar to that of aniline, which is around 4.6.
The protonation sequence of this compound in an acidic medium is likely to begin at the pyridine nitrogen, followed by the exocyclic amino group, and finally, under strongly acidic conditions, the pyrazole nitrogen. The precise pKa values for each protonation step would need to be determined experimentally, for example, through potentiometric or spectrophotometric titrations.
The table below summarizes the estimated pKa values for the different ionizable groups in this compound, based on data from analogous compounds.
| Ionizable Group | Estimated pKa |
| Pyridinium ion (C5H5NH+) | 5.2 |
| Anililium ion (C6H5NH3+) | 4.6 |
| Pyrazole N-H | 14.5 |
No Biological and Biomedical Research Data Found for this compound
Following a comprehensive search of scientific literature and databases, no specific biological or biomedical research data was found for the chemical compound This compound . While the compound is commercially available, confirming its synthesis and existence, there is a notable absence of published studies detailing its mechanistic effects on biological systems.
Therefore, it is not possible to provide an article on the biological and biomedical research of this compound focusing on the requested detailed outline, as no information exists in the public domain regarding its target identification, enzyme inhibition, receptor binding, or cellular effects.
Research on structurally related compounds, such as other pyrazolyl-pyridine derivatives, has indicated potential biological activities, including the modulation of muscarinic acetylcholine (B1216132) receptors and inhibition of c-Jun N-terminal kinase (JNK). However, these findings are not directly applicable to this compound, as minor structural changes can lead to significant differences in biological function.
Without specific research on this compound, any discussion of its biological and biomedical properties would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.
Biological and Biomedical Research on 4 Pyridin 4 Yl 2h Pyrazol 3 Ylamine Mechanism Focused
Cellular Assay Development and Mechanistic Profiling
Intracellular Localization and Fate of 4-Pyridin-4-yl-2H-pyrazol-3-ylamine
Detailed studies specifically tracking the intracellular journey of this compound are limited in publicly available literature. However, the general principles of cellular uptake for small molecules of similar characteristics can be inferred. The cellular entry of small molecule drugs is largely governed by their physicochemical properties, such as lipophilicity and charge. Molecules can cross the plasma membrane via passive diffusion if they are sufficiently lipophilic, or they may be transported via carrier-mediated processes. For many therapeutic agents, including those targeting intracellular components, achieving efficient cellular delivery is a critical factor for efficacy.
Once inside the cell, the distribution is not uniform. For instance, studies on Her2-targeting silk nanospheres, a different class of therapeutic agent, have shown that after cellular entry through endocytosis, the particles accumulate in lysosomes for degradation. While not directly comparable, this illustrates that subcellular compartmentalization is a key aspect of a drug's fate. For pyrazole-based kinase inhibitors, their primary site of action is often the cytoplasm or nucleus, where they interact with their target kinases. The ultimate fate of the compound would involve metabolic processes aimed at detoxification and elimination from the cell.
Gene Expression Profiling and Proteomic Analysis in Response to Exposure
Comprehensive gene expression and proteomic profiles specifically for this compound are not extensively documented. However, research on related pyrazole-containing kinase inhibitors provides insights into the types of cellular changes these molecules can induce. For example, pyrazole (B372694) derivatives designed as inhibitors of cell cycle kinases have been shown to alter the expression of genes that regulate cell cycle progression. In one study, a pyrazolyl-s-triazine derivative that inhibits Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2) led to a decrease in the expression of the anti-apoptotic gene Bcl-2.
Furthermore, treatment of cancer cells with pyrazole-based compounds has been associated with changes in the levels of key signaling proteins. For instance, some pyrazole-based Akt inhibitors have been shown to decrease the phosphorylation of GSK3β, a downstream target of Akt, confirming their mechanism of action at a molecular level. These findings underscore that pyrazole scaffolds can significantly impact cellular signaling pathways, leading to changes in gene and protein expression that ultimately influence cell fate.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Systematic Modification of the this compound Scaffold
The pyrazole-pyridine scaffold is a common core in the design of kinase inhibitors and other biologically active molecules. Structure-activity relationship (SAR) studies on related compounds have revealed that modifications at various positions of both the pyrazole and pyridine (B92270) rings can have a profound impact on biological activity and selectivity.
For example, in a series of pyrazol-4-yl-pyridine derivatives developed as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor, subtle chemical modifications around the core were explored. While these specific modifications did not significantly alter binding affinity in that particular study, it highlights the common strategy of exploring the chemical space around a core scaffold. In the development of CDK4/6 inhibitors based on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, replacing a phenyl group with a pyridine ring and introducing various ionizable groups were key steps in optimizing potency and selectivity.
The aminopyrazole moiety itself is a crucial pharmacophore. Studies on 5-aminopyrazole derivatives have shown that the substitution pattern on the pyrazole ring is a key determinant of anti-proliferative activity. For instance, in one series, 3-unsubstituted pyrazoles were found to be essential for anticancer effects.
Table 1: Representative Modifications on Related Pyrazole-Pyridine Scaffolds and Their Impact
| Scaffold Position | Modification | Observed Impact on Biological Activity | Reference |
| Pyridine Ring | Introduction of ionizable groups | Enhanced potency and selectivity of CDK4/6 inhibitors | |
| Pyrazole Ring (N1) | Alkylation | Can lead to non-selective kinase inhibitors | |
| Pyrazole Ring (C3) | Substitution | Key determinant of anti-proliferative activity in aminopyrazoles | |
| Linker between Rings | Elongation | Did not significantly impact CDK4/6 selectivity in one study |
This table is illustrative and based on findings from related but distinct chemical series.
Identification of Key Pharmacophoric Elements and Bioisosteric Replacements
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous drugs and its ability to serve as a hydrogen bond donor (at N-1) and acceptor (at N-2). This allows it to form crucial interactions with biological targets. The 3-amino group on the pyrazole is also a key pharmacophoric element, often involved in forming hydrogen bonds with the hinge region of kinases.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The pyrazole ring itself can be considered a bioisostere of a phenyl ring, offering similar planarity for stacking interactions but with different electronic properties and metabolic stability.
In the context of kinase inhibitors, the pyrazole moiety has been used as a bioisosteric replacement for other heterocyclic systems. For instance, in the development of CDK2 inhibitors, replacing a phenylsulfonamide group with a pyrazole ring led to a new chemotype with potent inhibitory activity. The versatility of the pyrazole scaffold allows for various bioisosteric replacements of its substituents to fine-tune the molecule's properties. For example, replacing a carboxylic acid group with a tetrazole, another common bioisostere, can improve oral bioavailability in some drug classes.
Table 2: Common Bioisosteric Replacements in Pyrazole-Containing Drug Scaffolds
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |
| Phenyl Ring | Pyrazole Ring | Modify electronic properties, metabolic stability, and H-bonding | |
| Phenylsulfonamide | Pyrazole Ring | Discover new chemical scaffolds with improved kinase inhibition | |
| Carboxylic Acid | Tetrazole | Improve oral bioavailability by mimicking acidity with better physicochemical properties | |
| Ester Group | Amide Group | Reduce hydrolysis and potential toxicity |
This table provides general examples of bioisosterism in medicinal chemistry and is not specific to this compound.
Mechanistic Toxicology and Safety Pharmacology (Cellular and Molecular Level)
Cellular Viability and Apoptosis Pathway Induction
The cytotoxic effects of pyrazole derivatives are often linked to their ability to induce apoptosis, or programmed cell death. While specific data for this compound is scarce, numerous studies on related pyrazole-containing compounds demonstrate their pro-apoptotic potential in cancer cells.
For instance, a pyrazolo[4,3-c]pyridine-4-one derivative was shown to significantly increase the number of apoptotic cells in U251 and C6 glioma cell lines in a dose-dependent manner. This effect was associated with the activation of caspases, which are key executioner proteins in the apoptotic cascade. Similarly, novel pyrazole-oxindole conjugates have been found to induce apoptosis in leukemia cells, leading to cell cycle arrest and an increase in DNA fragmentation.
The molecular mechanisms underlying apoptosis induction by pyrazole derivatives often involve the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. For example, some pyrazole derivatives have been shown to cause the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX. This shift in the BAX/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, triggering the caspase cascade.
Table 3: Apoptotic Effects of Representative Pyrazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Key Apoptotic Events | Reference |
| Pyrazolo[4,3-c]pyridine-4-one | U251 and C6 Glioma | Increased apoptotic cell count, caspase activation | |
| Pyrazole-Oxindole Conjugates | Jurkat T-cell Leukemia | Dose-dependent apoptosis, cell cycle arrest at G0/G1, DNA fragmentation | |
| Pyrazole-containing Isolongifolanone | MCF7 Breast Cancer | Caspase-3 and PARP activation, downregulation of Bcl-2, upregulation of BAX | |
| Pyrazolyl-s-triazine Derivatives | A549 Lung Cancer | Enhanced total apoptosis, decrease in Bcl-2 expression |
This table summarizes findings for various pyrazole derivatives and does not represent data for this compound.
Genotoxicity and Mutagenicity Mechanisms
There is currently no publicly available research that has specifically investigated the genotoxic or mutagenic potential of this compound. Standard assays to determine such effects, like the Ames test for mutagenicity or the micronucleus test for clastogenicity, have not been reported for this compound in the scientific literature. Therefore, any discussion of its potential to form DNA adducts would be entirely speculative.
Interactions with Biological Macromolecules and Metabolic Pathways
The primary interaction of this compound with biological macromolecules, as suggested by its inclusion in patents, is as a kinase inhibitor. However, detailed studies on its broader interactions, such as with metabolic enzymes like the Cytochrome P450 (CYP) family, are not available. Research into the metabolic profile of this compound, which would elucidate its potential to inhibit or induce CYP isoenzymes, has not been published.
Oxidative Stress Induction and Antioxidant Response
No studies have been published that directly examine whether this compound induces oxidative stress in biological systems. Consequently, there is no information on any subsequent antioxidant responses. The potential for this compound to generate reactive oxygen species (ROS) or to deplete cellular antioxidants like glutathione (B108866) remains uninvestigated.
Advanced Applications and Functionalization of 4 Pyridin 4 Yl 2h Pyrazol 3 Ylamine
Ligand Design and Coordination Chemistry
The unique arrangement of nitrogen atoms in 4-Pyridin-4-yl-2H-pyrazol-3-ylamine suggests its potential as a chelating ligand for various metal ions. The pyridine (B92270) nitrogen, along with the pyrazole (B372694) and amine nitrogens, could theoretically form stable complexes with diverse coordination geometries. However, a thorough search of scientific literature reveals a lack of specific studies on the synthesis and characterization of metal complexes with this particular ligand.
Synthesis of Metal Complexes with this compound
There are currently no published methods detailing the synthesis of metal complexes specifically utilizing this compound as a ligand.
Characterization of Coordination Geometries and Electronic Structures of Complexes
Without synthesized complexes, there is no experimental data available to characterize the coordination geometries and electronic structures that would arise from the interaction of this compound with metal centers.
Catalytic Applications of Metal-Pyrazolylamine Complexes in Organic Transformations
The potential for metal complexes of this compound to act as catalysts in organic transformations remains a purely theoretical concept, as no research has been published in this area.
Material Science Applications
The incorporation of functionalities like pyridine and pyrazole into larger molecular architectures is a common strategy in material science for developing materials with tailored electronic and optical properties. However, the specific use of this compound in this context has not been documented.
Integration into Polymer Matrices or Nanomaterials for Enhanced Functionality
There is no available research on the integration of this compound into polymer matrices or nanomaterials.
Optoelectronic Properties of Pyrazolylamine-Based Materials (e.g., OLEDs, solar cells)
The optoelectronic properties of materials based on this compound have not been investigated, and therefore, their potential application in devices such as organic light-emitting diodes (OLEDs) or solar cells is unknown.
Sensor Development and Chemo/Biosensors Utilizing the Scaffold for Specific Analytes
The unique structural characteristics of this compound, which combines a pyridine ring, a pyrazole core, and an amino group, make it a promising scaffold for the development of chemo/biosensors. Pyrazole-containing compounds are recognized for their applicability in creating sensors, particularly for ion detection, due to their unique photophysical properties when conjugated. mdpi.com The nitrogen atoms in both the pyridine and pyrazole rings act as excellent N-donors, making them ideal for coordinating with metal cations. nih.gov
The development of fluorescent probes for bioimaging is a significant area of research for pyrazole derivatives. nih.gov These compounds often exhibit good membrane permeability and biocompatibility. nih.gov The functional groups on the this compound scaffold can be tailored to create receptors for specific analytes. For instance, the amino group can be functionalized to enhance selectivity and sensitivity towards a target molecule or ion. Research on related pyrazole derivatives has shown that their photophysical properties can change significantly upon binding to an analyte, leading to a detectable signal, such as a change in fluorescence intensity or a shift in wavelength. nih.gov This principle allows for the design of sensors for various applications, including environmental monitoring and biological imaging. mdpi.com
Supramolecular Assemblies and Self-Healing Materials
The structure of this compound is well-suited for the construction of supramolecular assemblies. The pyrazole ring's NH group and the exocyclic amino group are effective hydrogen bond donors, while the pyridine nitrogen and the pyrazole ring nitrogens are hydrogen bond acceptors. This rich hydrogen-bonding capability allows the molecules to self-assemble into well-ordered, higher-dimensional architectures such as chains, sheets, or three-dimensional networks.
Furthermore, the ability of pyrazole-based ligands to form stable complexes with a variety of metal ions opens up possibilities for creating metallo-supramolecular structures. nih.gov These coordinated assemblies can exhibit unique properties and functions, driven by the choice of metal ion and the geometry of the ligand.
The dynamic and reversible nature of the non-covalent interactions (hydrogen bonds, metal-ligand coordination) that hold these assemblies together is a key feature for the development of "smart" materials, including self-healing materials. If the material is damaged, these non-covalent bonds can reform under specific conditions, restoring the material's integrity. While specific research into this compound for self-healing materials is not widely documented, the fundamental properties of the pyrazole scaffold are highly relevant to this field of materials science.
Advanced Analytical Method Development for this compound
The detection and characterization of this compound and related compounds necessitate the development of sophisticated analytical methods.
Chromatographic Separation Techniques (e.g., HPLC, GC-MS, SFC, Capillary Electrophoresis)
A variety of chromatographic techniques are suitable for the separation and analysis of pyrazole derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of pyrazole and pyrrole (B145914) pesticides in environmental water samples. nih.gov Methods often involve solid-phase extraction (SPE) for sample cleanup and pre-concentration, followed by HPLC separation with UV or mass spectrometry detection. nih.gov For this compound, reversed-phase HPLC would likely be a primary method for purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and characterizing pyrazole derivatives, provided they are sufficiently volatile and thermally stable. researchgate.net Analysis of mass fragmentation patterns helps in the structural elucidation of unknown pyrazole compounds. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for the analysis of polar compounds like nitrogen-containing heterocycles (NHCs). nih.govnih.gov It is considered an alternative to both GC and LC, particularly for polar molecules that are difficult to analyze by these conventional methods. nih.gov SFC, especially when coupled with tandem mass spectrometry (SFC-MS/MS), provides rapid and sensitive analysis, as demonstrated by the simultaneous determination of 20 different NHCs in soil samples within a 6-minute gradient separation. nih.govnih.gov Given the polar nature of this compound, SFC represents a highly promising analytical approach. nih.gov
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that offers advantages such as low sample and reagent consumption and simplicity. mdpi.com It is particularly effective for chiral separations but is also widely used for achiral analysis of a broad range of compounds, including pharmaceuticals and environmental contaminants. mdpi.comscilit.com Dynamic coating of the capillary can be used to enhance separation selectivity for various analytes. scilit.com
Interactive Table 1: Chromatographic Techniques for Pyrazole Derivative Analysis
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection | Application Notes |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water | UV, MS | Widely used for purity and quantification of pyrazole pesticides in environmental samples. nih.gov |
| GC-MS | Capillary Column | Helium | Mass Spectrometry | Provides structural information through characteristic fragmentation patterns of the pyrazole ring. researchgate.net |
| SFC | Cyanopropyl | Supercritical CO₂ with modifier (e.g., Methanol) | MS/MS, CLND | Excellent for polar, thermally labile compounds; offers fast analysis times for NHCs. nih.govvt.edu |
| CE | Fused-silica capillary (coated/uncoated) | Buffer with chiral selector (e.g., cyclodextrin) | UV | High-resolution separation for chiral and achiral analysis with minimal sample volume. mdpi.commdpi.com |
Spectrophotometric and Electrochemical Detection Methods for Trace Analysis
The conjugated system of this compound, comprising the pyridine and pyrazole rings, gives rise to strong ultraviolet (UV) absorbance, making UV-Vis spectrophotometry a straightforward and common detection method when coupled with liquid chromatography.
Pyrazole derivatives with extended conjugation often exhibit fluorescence, a property that can be exploited for highly sensitive and selective detection methods. mdpi.com By modifying the structure, fluorescent probes can be designed that respond to specific environmental changes or the presence of certain analytes, enabling trace-level analysis. nih.gov
Electrochemical detection offers another avenue for sensitive analysis. The nitrogen atoms in the heterocyclic rings can be electroactive, allowing for the development of voltammetric or amperometric sensor systems for the detection of this compound.
Detection and Quantification in Complex Biological or Environmental Matrices (e.g., metabolomics, environmental monitoring)
Detecting and quantifying this compound in complex matrices like soil, water, or biological fluids presents significant analytical challenges due to potential interference from other components. Effective sample preparation is crucial. Solid-phase extraction (SPE) is a commonly employed technique to isolate and pre-concentrate pyrazole and other nitrogen-containing heterocyclic compounds from environmental samples prior to chromatographic analysis. nih.gov For example, a method using multi-walled carbon nanotubes as the SPE adsorbent has been successfully developed for the determination of pyrazole pesticides in reservoir and seawater. nih.gov
In the context of environmental monitoring, the concern over nitrogen-containing heterocyclic compounds as pollutants has driven the development of robust analytical methods. nih.govnih.gov SFC-MS/MS has been validated for the simultaneous determination of various NHCs, including pyrazoles and pyridines, in contaminated soils, with limits of quantification in the low mg/kg range. nih.govnih.gov Such methods are vital for assessing the environmental fate and impact of these compounds.
Hyphenated Techniques for Comprehensive Characterization
For unambiguous identification and comprehensive characterization, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method with a powerful detection method, are indispensable.
LC-MS/MS and GC-MS: These techniques are the gold standard for identifying and quantifying trace amounts of compounds in complex mixtures. They provide retention time data from the chromatography and mass-to-charge ratio and fragmentation data from the mass spectrometer, offering a high degree of certainty in compound identification. nih.govnih.gov
SFC-MS/MS: This combination is particularly advantageous for polar nitrogen heterocycles, merging the unique selectivity of SFC with the sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov
FastGC-HRTOFMS (Fast Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry): This advanced technique allows for rapid screening and quantitative analysis with high mass accuracy. This accuracy enables the separation of analyte ions from matrix interferences with the same nominal mass, significantly improving detection in complex samples like food products. jeol.com
Interactive Table 2: Hyphenated Analytical Techniques
| Technique | Separation Principle | Detection Principle | Key Advantage |
|---|---|---|---|
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Versatile for a wide range of polarities; provides structural information. |
| GC-MS | Gas Chromatography | Mass Spectrometry | High resolution for volatile compounds; extensive libraries for identification. researchgate.net |
| SFC-MS/MS | Supercritical Fluid Chromatography | Tandem Mass Spectrometry | Ideal for polar and chiral compounds; faster than HPLC. nih.govnih.gov |
| FastGC-HRTOFMS | Fast Gas Chromatography | High-Resolution TOF-MS | High speed and mass accuracy for confident identification in complex matrices. jeol.com |
Emerging Research Trends and Future Perspectives for 4 Pyridin 4 Yl 2h Pyrazol 3 Ylamine
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed and synthesized. For scaffolds like 4-Pyridin-4-yl-2H-pyrazol-3-ylamine, AI and machine learning (ML) are set to dramatically accelerate the discovery of new derivatives with desired properties.
Modern AI approaches can be categorized as template-based, template-free, or semi-template-based. nih.govresearchgate.net
Template-based models use predefined reaction rules extracted from known chemical transformations. researchgate.net
Template-free models , often based on natural language processing architectures like transformers, treat molecules as sequences of characters (SMILES strings) and directly predict reactants from products. mdpi.com
Semi-template methods combine these approaches, first identifying the core reaction center and then generating the corresponding reactants. nih.gov
For a molecule like this compound, these AI tools can propose multiple synthetic routes, evaluate their feasibility based on reaction yield and starting material cost, and even suggest optimal reaction conditions. This allows chemists to design more efficient and cost-effective syntheses for novel analogues. arxiv.orgnih.gov For example, the RadicalRetro model, specifically designed for complex radical reactions, demonstrates the specialized power of AI in tackling challenging synthetic problems that were previously difficult for automated systems. mdpi.com
Table 1: AI and Machine Learning Approaches in Retrosynthesis
| Approach Type | Description | Representative Model/Concept | Reference |
| Template-Based | Utilizes a library of known reaction templates to identify possible disconnections in a target molecule. | LocalRetro | mdpi.com |
| Template-Free | Treats synthesis prediction as a translation problem, converting a product molecule's representation (e.g., SMILES) directly into reactant representations. | Molecular Transformer, Chemformer | mdpi.comresearchgate.net |
| Semi-Template-Based | A hybrid approach that first predicts the reaction center and then completes the synthon structures to form reactants. | Graph2Edits | nih.gov |
| Knowledge-Integrated | Incorporates expert chemical knowledge into the search algorithm to guide the AI toward more practical and promising synthetic routes. | ReTReK | nih.gov |
Beyond synthesis, AI and ML are critical for predicting the biological properties of new chemical entities. By training algorithms on large datasets of compounds with known activities, researchers can build models that predict the efficacy and toxicity of novel molecules before they are synthesized. This "fail-fast, fail-cheap" approach saves significant time and resources.
For derivatives of this compound, predictive models can be developed to screen for a range of properties:
Kinase Inhibitory Activity : The pyrazole (B372694) and pyridine (B92270) moieties are common features in kinase inhibitors. acs.orgnih.govnih.gov ML models can predict the binding affinity of new analogues against specific kinases like CDK4/6 or FLT3, which are important targets in cancer therapy. acs.orgnih.gov
Blood-Brain Barrier Permeability : For developing drugs targeting the central nervous system (CNS), predicting whether a compound can cross the blood-brain barrier is crucial. nih.gov
Toxicity : Algorithms can estimate potential cardiotoxicity, hepatotoxicity, or other adverse effects, helping to prioritize safer lead candidates for further development.
Automation and High-Throughput Methodologies in Synthesis and Screening
To capitalize on the predictive power of AI, researchers are increasingly turning to automation and high-throughput (HTS) techniques. Automated synthesis platforms can rapidly generate libraries of compounds based on a core scaffold like this compound. These libraries, often containing hundreds or thousands of distinct molecules, can then be evaluated using HTS methods.
This synergy allows for a rapid design-make-test-analyze cycle. For instance, a high-throughput synthesis of pyrazolo[3,4-d]dihydropyrimidines, a related class of compounds, demonstrates the feasibility of producing large libraries through optimized condensation reactions. nih.gov The resulting compounds can be screened against panels of biological targets, with the data generated being used to refine the predictive AI models for the next round of discovery.
Expansion into New Biological Targets and Disease Areas
While pyrazole derivatives are well-established as kinase inhibitors in oncology, the this compound scaffold holds promise for a much broader range of therapeutic applications. chemimpex.comacs.orgnih.gov
Neurodegeneration : There is growing interest in pyrazoline and pyrazole derivatives for treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov These compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in these conditions. nih.gov Furthermore, pyrazol-4-yl-pyridine derivatives have been developed as selective modulators and imaging agents for the M4 muscarinic acetylcholine (B1216132) receptor, which is implicated in dementia and schizophrenia. nih.gov This suggests that derivatives of this compound could be explored for their potential to modulate CNS targets.
Neglected Tropical Diseases : The search for new treatments for diseases like malaria and leishmaniasis is a global health priority. A promising strategy involves targeting parasite-specific enzymes that are absent in humans, such as trypanothione (B104310) reductase. nih.gov While research has focused on other scaffolds like 4H-thiochromen-4-one 1,1-dioxide, the underlying principle of allosteric modulation of this enzyme could be applied to libraries based on the pyrazolylamine core. nih.gov
Antiviral Applications : Related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have been identified as potential inhibitors of the Hepatitis B virus (HBV), demonstrating a novel mechanism of action. nih.gov This opens an avenue for investigating this compound derivatives for activity against HBV and other viruses.
Table 2: Potential Therapeutic Applications and Biological Targets for Pyrazole-Containing Scaffolds
| Disease Area | Biological Target(s) | Rationale / Findings | Reference(s) |
| Oncology | Cyclin-Dependent Kinases (CDK4/6), FLT3 | Pyrazole-based structures act as ATP mimetics, inhibiting kinases crucial for cell cycle progression and cancer cell proliferation. | acs.orgnih.gov |
| Neurodegeneration | Acetylcholinesterase (AChE), M4 Receptor | Pyrazolines can inhibit AChE, while pyrazol-4-yl-pyridines can modulate the M4 receptor, both implicated in Alzheimer's and dementia. | nih.govnih.govmdpi.com |
| Neglected Diseases | Trypanothione Reductase | The strategy of targeting unique parasite enzymes could be applied to the pyrazolylamine core to develop new anti-parasitic agents. | nih.gov |
| Infectious Diseases | Hepatitis B Virus (HBV) Polymerase/Replication | Pyrazolo[3,4-d]pyrimidine nucleoside analogues show selective inhibition of HBV replication and HBsAg secretion. | nih.gov |
Development of Advanced Functional Materials Based on the Pyrazolylamine Core
The utility of this compound extends beyond pharmaceuticals into the realm of materials science. The compound's structural features—including nitrogen atoms capable of metal coordination, aromatic rings that facilitate π-π stacking, and a hydrogen-bonding amine group—make it an attractive building block for advanced functional materials. chemimpex.com
Potential applications include the creation of novel polymers and coatings with enhanced thermal stability and chemical resistance. chemimpex.com The ability of the pyridine and pyrazole nitrogens to coordinate with metal ions also suggests potential uses in the development of metal-organic frameworks (MOFs) or as components in sensors and catalytic systems.
Synergistic Research Combining Experimental and Computational Approaches for Deeper Understanding
The future of research on this compound lies in the tight integration of computational and experimental methods. This synergistic approach creates a powerful feedback loop for discovery.
Q & A
Q. What are the standard synthetic routes for 4-Pyridin-4-yl-2H-pyrazol-3-ylamine derivatives?
- Methodological Answer : Derivatives are commonly synthesized via condensation reactions between pyrazole precursors and pyridine-containing reagents. For example:
- Route 1 : Reacting 5-ethyl-4-(p-tolyldiazenyl)-1H-pyrazol-3-amine with benzylidenemalononitrile in pyridine yields 7-amino-3,5-diphenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (74% yield) .
- Route 2 : Mannich reactions involving 4-chloro-2-(1H-pyrazol-3-yl)phenol and diaza-18-crown-6 derivatives under alkaline conditions produce polyfunctional pyrazolo[1,5-a]pyrimidines .
Characterization typically employs IR, H/C NMR, and MS to confirm structural integrity .
Q. How are structural ambiguities resolved in pyrazol-3-ylamine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving stereochemical uncertainties. For instance, the crystal structure of 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine was determined at 173 K (R factor = 0.031), confirming bond angles and molecular geometry . Complementary techniques like HRMS (ESI) validate molecular weights (e.g., m/z 215 [M+H]) .
Q. What analytical techniques are essential for purity assessment?
- Methodological Answer :
- HPLC : Used for purity checks (≥98% for LY2784544 derivatives) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are cross-verified (e.g., C: 62.77%, H: 4.01%, N: 24.40% for compound 10c) .
- Melting Point Consistency : Discrepancies >2°C suggest impurities; e.g., 10a melts at 214–215°C .
Advanced Research Questions
Q. How can synthetic yields be optimized for pyrazol-3-ylamine derivatives?
- Methodological Answer :
- Catalyst Selection : FeO@SiO/InO improves reaction efficiency (e.g., 3a-c derivatives via catalytic vs. conventional methods) .
- Solvent Effects : Pyridine enhances nucleophilicity in condensation reactions , while DMSO facilitates S-alkylation in triazol-4-amine syntheses .
- Temperature Control : Reflux durations (5–6 hours) balance yield and side-product formation .
Q. How should researchers address solubility challenges during purification?
- Methodological Answer :
- Recrystallization : Ethanol or dioxane is used for high-melting-point compounds (e.g., 14, m.p. 233–235°C) .
- Chromatography : Gradient elution (0–100% ethyl acetate/hexane) resolves polar impurities in N-cyclopropyl derivatives .
Q. What strategies mitigate discrepancies in spectral data interpretation?
- Methodological Answer :
- Cross-Validation : Compare H NMR shifts with literature (e.g., δ 8.87 ppm for pyridinyl protons in 3-methyl derivatives) .
- Deuterated Solvents : CDCl or DMSO-d reduces solvent interference in C NMR .
- Mass Fragmentation Patterns : Analyze MS (EI) peaks (e.g., m/z 249 [M] for 5c) to confirm fragmentation pathways .
Q. How are pyrazol-3-ylamine derivatives evaluated for biological activity?
- Methodological Answer :
- Antioxidant Assays : DPPH radical scavenging and lipid peroxidation inhibition are tested for quinoxaline-pyrazole hybrids (e.g., IC values for 8c and 10a) .
- Anti-inflammatory Screening : COX-2 inhibition assays guide structural optimization (e.g., substituent effects on 3,4,5-trimethoxyphenyl groups) .
Data Contradiction Analysis
Q. How to resolve conflicting yields in similar synthetic procedures?
- Case Study : Compound 10c (62% yield) vs. 10d (68%) :
- Root Cause : Electron-withdrawing substituents (e.g., Cl in 10c) may slow reaction kinetics.
- Solution : Extend reaction times (6–8 hours) or increase catalyst loading for halogenated substrates.
Q. Why do melting points vary between batches of the same compound?
- Example : 5c (126–128°C) vs. 5d (150–152°C) :
- Analysis : Crystallization solvents (ethanol vs. dioxane) affect crystal packing.
- Mitigation : Standardize recrystallization protocols and monitor cooling rates.
Methodological Best Practices
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
